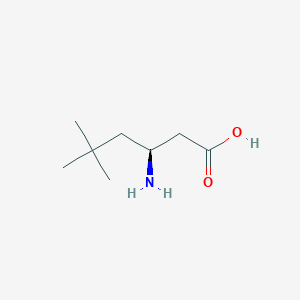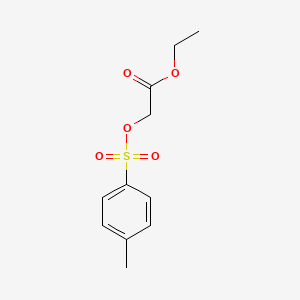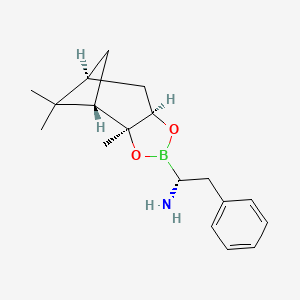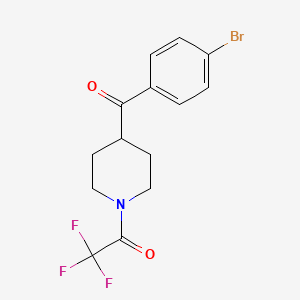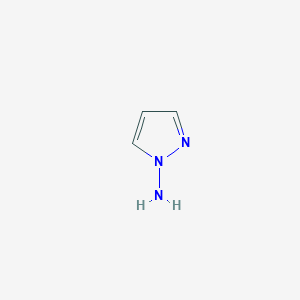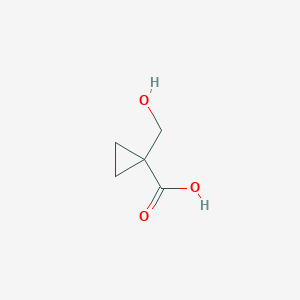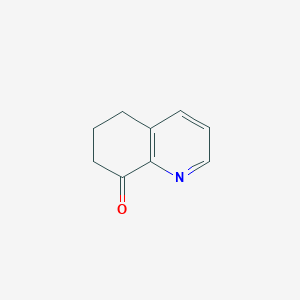
6,7-dihydro-5H-quinolin-8-one
Descripción general
Descripción
La 8-oxo-5,6,7,8-tetrahidroquinolina es un compuesto heterocíclico con la fórmula molecular C9H9NO.
Mecanismo De Acción
El mecanismo de acción de la 8-oxo-5,6,7,8-tetrahidroquinolina implica su interacción con la topoisomerasa II. Al inhibir esta enzima, el compuesto induce la acumulación de roturas de ADN de cadena sencilla, lo que finalmente lleva a la muerte celular. Este mecanismo es particularmente relevante en su posible uso como agente anticancerígeno .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 8-oxo-5,6,7,8-tetrahidroquinolina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la ciclización de 2-aminobencil alcohol con acetona en presencia de un catalizador ácido. La reacción generalmente procede bajo condiciones de reflujo, produciendo el producto deseado después de la purificación .
Métodos de Producción Industrial
En entornos industriales, la producción de 8-oxo-5,6,7,8-tetrahidroquinolina puede implicar reacciones por lotes a gran escala utilizando métodos de ciclización similares. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso, haciéndolo adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 8-oxo-5,6,7,8-tetrahidroquinolina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolin-8-ona.
Reducción: Las reacciones de reducción pueden producir derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.
Productos Principales
Oxidación: Derivados de quinolin-8-ona.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
La 8-oxo-5,6,7,8-tetrahidroquinolina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como intermedio en la síntesis de agentes anticancerígenos, como las tetrahidropiridonazepinonas y las tiosemicarbazonas.
Ciencia de Materiales:
Comparación Con Compuestos Similares
Compuestos Similares
Quinolin-8-ona: Un compuesto estrechamente relacionado con propiedades químicas similares.
Tetrahidroquinolina: Una forma reducida de quinolina con diferente reactividad.
Derivados de quinolona: Compuestos con una estructura central similar pero con diferentes grupos funcionales.
Singularidad
Su capacidad para experimentar diversas reacciones químicas también lo convierte en un intermedio versátil en la química sintética .
Propiedades
IUPAC Name |
6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKIQWNYAZUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471583 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-69-8 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-quinoline-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?
A1: this compound serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields this compound. []
Q2: Are there any known catalytic applications of this compound derivatives?
A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from this compound, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []
Q3: Is there any structural information available for this compound or its derivatives?
A3: While the provided abstracts lack specific spectroscopic data for this compound, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

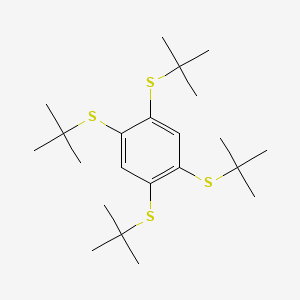
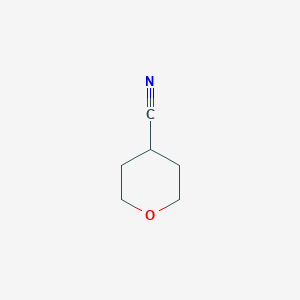
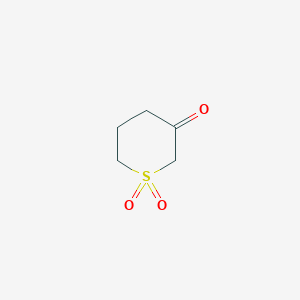
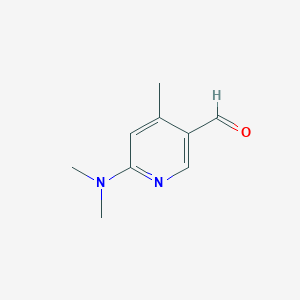
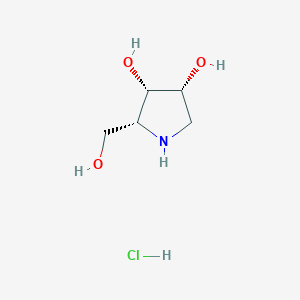
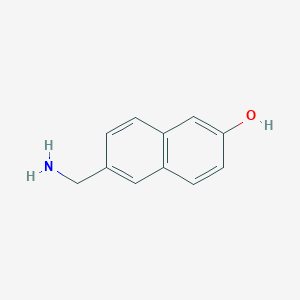
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
